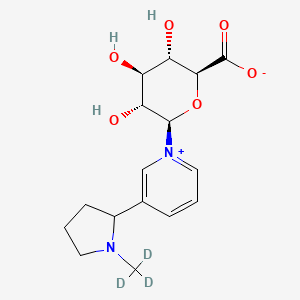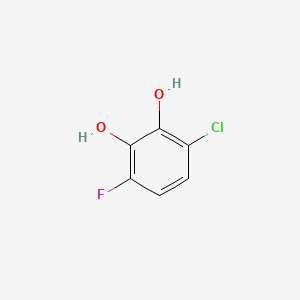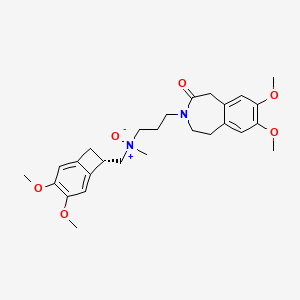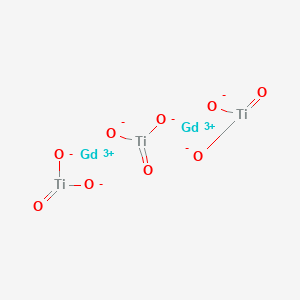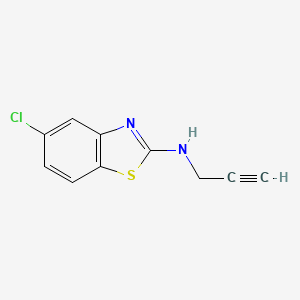
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorine atom at the 5th position, a prop-2-ynyl group attached to the nitrogen atom, and an amine group at the 2nd position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 5-chloro-2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product with good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, resulting in the formation of oxidized or reduced products.
Cyclization Reactions: The presence of the prop-2-ynyl group allows for cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation or reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-ethyl-1,3-benzothiazol-2-amine: Similar structure but with an ethyl group instead of a prop-2-ynyl group.
2-aminobenzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit a wide range of biological activities.
Uniqueness
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature allows for unique interactions in chemical reactions and biological systems, distinguishing it from other benzothiazole derivatives.
Properties
Molecular Formula |
C10H7ClN2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H7ClN2S/c1-2-5-12-10-13-8-6-7(11)3-4-9(8)14-10/h1,3-4,6H,5H2,(H,12,13) |
InChI Key |
ROVYSKDOJXPELT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


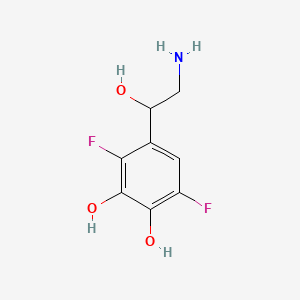

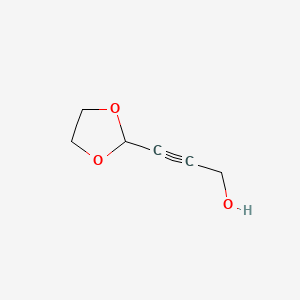
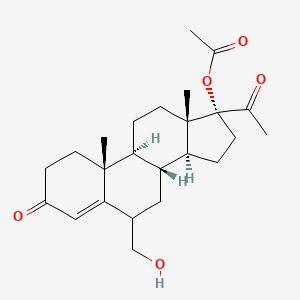

![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)

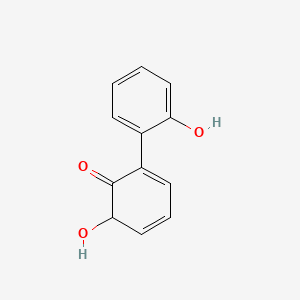
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
